molecular formula C8H10N4O5 B2874219 dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1351772-76-3

dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2874219
CAS No.: 1351772-76-3
M. Wt: 242.191
InChI Key: UEWABLWKFIXADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 2-amino-2-oxoethyl substituent at the N(1) position and two methyl ester groups at the C(4) and C(5) positions. This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide precursor and dimethyl acetylenedicarboxylate (DMAD) under solvent-free or eco-friendly conditions .

Properties

IUPAC Name

dimethyl 1-(2-amino-2-oxoethyl)triazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c1-16-7(14)5-6(8(15)17-2)12(11-10-5)3-4(9)13/h3H2,1-2H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWABLWKFIXADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate amine with sodium azide under suitable conditions.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is esterified using dimethyl sulfate to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original amino or ester groups.

Scientific Research Applications

Dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of complex molecular structures.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-amino-2-oxoethyl group distinguishes it from analogs with aryl (e.g., bromophenyl, fluorophenyl) or heterocyclic (e.g., benzothiazole-piperazine) substituents.
  • Solvent-free synthesis methods are prevalent, achieving high yields (e.g., 92–94% for benzothiazole-piperazine analogs) .
Spectral and Physicochemical Properties

Table 2: NMR Spectral Data Comparison

Compound Methyl Ester Protons (δH, ppm) Carbonyl Ester Carbons (δC, ppm) Reference
Target compound Not reported Not reported
Benzothiazole-piperazine analog 3.97, 4.00 (singlets) 168.2–168.5
Diethyl ester analog (6b) 1.24–1.33 (ethyl CH3), 4.29–4.39 (ethyl CH2) 168.2–168.5
Dimethyl N-benzyl analog Not reported 168.0–168.3

Key Observations :

  • Methyl ester protons in benzothiazole-piperazine analogs appear as distinct singlets, whereas ethyl esters show multiplet patterns .
  • Carbonyl carbons resonate consistently in the downfield region (~168 ppm), indicating minimal electronic perturbation from substituents .

Key Observations :

  • Substituted benzyl groups (e.g., 4-chlorobenzyl) enhance xanthine oxidase inhibition, suggesting that electron-withdrawing substituents improve potency .
  • Anticancer activity in benzothiazole-piperazine analogs is hypothesized to arise from triazole-heterocycle synergy .
  • The target compound’s 2-amino-2-oxoethyl group may confer unique hydrogen-bonding interactions, though biological data is needed to confirm this .
Reactivity and Stability
  • Regioselective Reduction: shows that ester groups at N(1) are reduced faster than those at C(5). The 2-amino-2-oxoethyl group in the target compound may alter this reactivity due to its electron-withdrawing nature .
  • Stability : Ethyl esters (e.g., ) may offer greater metabolic stability than methyl esters, though this is context-dependent .

Biological Activity

Dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic compound belonging to the class of triazole derivatives. This article provides an overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry and materials science.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4O5
  • Molecular Weight : 230.19 g/mol
  • CAS Number : 1351772-76-3

Synthesis

The synthesis typically involves:

  • Preparation of Azide Intermediate : Reaction of an appropriate amine with sodium azide.
  • Cycloaddition Reaction : The azide is reacted with an alkyne under copper(I) catalysis.
  • Esterification : The resulting triazole compound is esterified using dimethyl sulfate to yield the final product.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole showed potent inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds displayed IC50 values ranging from 1.95 to 4.24 μM, indicating strong antiproliferative activity against various cancer cell lines such as MCF-7 and HCT-116 .

Antimicrobial Activity

Dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole has also been evaluated for its antimicrobial properties:

  • In vitro studies have shown that certain triazole derivatives exhibit effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Enzyme Inhibition

The compound demonstrates enzyme inhibitory activities:

  • Kinetic studies revealed that certain triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in neurodegenerative diseases .

The biological activity of dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes or receptors, altering their functionality. For example, it can inhibit TS by binding competitively or noncompetitively at the active site .

Case Study 1: Anticancer Efficacy

A series of synthesized triazole derivatives were tested for anticancer efficacy. Among them, a specific derivative showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil. This indicates a promising avenue for developing more effective anticancer agents based on the triazole scaffold .

Case Study 2: Antimicrobial Potential

Research on the antimicrobial activity of various triazoles highlighted their effectiveness against common bacterial strains. The results support further exploration into these compounds as potential treatments for bacterial infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (μM)
Dimethyl Triazole Derivative AAnticancer1.95
Dimethyl Triazole Derivative BAntimicrobial
DoxorubicinAnticancer~10
5-FluorouracilAnticancer~20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.